3-methyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide
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Description
3-methyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C13H15N3O3S and its molecular weight is 293.34. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activity : A study by Nikulsinh Sarvaiya, Sheetal Gulati, and Harshil Patel (2019) explores the synthesis and antimicrobial activity of a series of compounds, including 3-methyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide derivatives. These compounds were evaluated against various bacteria and fungi, demonstrating potential antimicrobial applications (Sarvaiya, Gulati, & Patel, 2019).
Potential in Cancer Therapy : Research by I. G. Rathish et al. (2012) synthesized novel pyridazinone derivatives bearing benzenesulfonamide moiety, which were evaluated for their anticancer activity. One derivative, in particular, showed remarkable activity against leukemia and non-small cell lung cancer, suggesting its potential as a lead compound for developing new anticancer agents (Rathish et al., 2012).
Enzyme Inhibition for Disease Treatment : A. Alafeefy et al. (2015) investigated a series of benzenesulfonamides incorporating various moieties as inhibitors of human carbonic anhydrase isozymes. These inhibitors target enzymes associated with several diseases, including glaucoma, epilepsy, and cancer, showcasing the therapeutic potential of such compounds in disease management (Alafeefy et al., 2015).
Antioxidant and Enzyme Inhibitory Activities : Nabih Lolak et al. (2020) synthesized a series of benzenesulfonamides incorporating 1,3,5-triazine moieties and evaluated them for antioxidant properties and as inhibitors of acetylcholinesterase, butyrylcholinesterase, and tyrosinase. These enzymes are linked to diseases such as Alzheimer's and Parkinson's, indicating these compounds' relevance in therapeutic applications (Lolak et al., 2020).
Properties
IUPAC Name |
3-methyl-N-[2-(6-oxopyridazin-1-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3S/c1-11-4-2-5-12(10-11)20(18,19)15-8-9-16-13(17)6-3-7-14-16/h2-7,10,15H,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWNBAAGUYBSKHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NCCN2C(=O)C=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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